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Compound of Interest |

5-(4-Bromobutoxy)-3,4-dihydro-
Compound Name:
1H-quinolin-2-one

CAS No.: 63309-35-3
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Executive Summary

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a critical alkylating intermediate used in the
synthesis of atypical antipsychotics, including Aripiprazole and Brexpiprazole.[1] Its structural
core consists of a dihydroquinolinone scaffold linked to a reactive alkyl bromide tail.

For drug development professionals, the precise identification of this compound is paramount
due to its classification as a potential genotoxic impurity (PGI) (alkyl halide) and its tendency to
hydrolyze into non-toxic byproducts.

This guide delineates the specific Mass Spectrometry (MS) fragmentation signatures that
distinguish the bromobutoxy derivative from its chloro-analogs and hydrolysis products. The
diagnostic "Gold Standard" is the 1:1 isotopic doublet at m/z 298/300 coupled with a
characteristic ether cleavage yielding the m/z 164 quinolinone core.

Chemical Context & Structural Logic[2][3]

The molecule comprises two distinct domains affecting its ionization and fragmentation:
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e The Quinolinone Head (Stable): A 3,4-dihydroquinolin-2(1H)-one moiety. This amide-
containing bicycle is electronically stable and serves as the charge-retaining "anchor” in
positive electrospray ionization (ESI+).

o The Bromobutoxy Tail (Labile): A 4-carbon alkyl chain terminated by a bromine atom. This is
the reactive site for nucleophilic substitution (SN2) during drug synthesis but is the primary
site of fragmentation in MS/MS.

Comparative Analogs

To validate the identity of the bromobutoxy compound, it must be compared against its
common process impurities:

Monoisotopic

Compound Role Formula Key Feature
Mass

Bromobutoxy Target 1:1 Isotope Ratio
o ) C13H16BrNO:2 297.04

Quinolinone Intermediate (Br)

Chlorobutoxy Side-Reaction 3:1 Isotope Ratio
o _ C13H16CINO:2 253.09

Quinolinone Impurity (cn

Hydroxybutoxy Hydrolysis No Isotope
o Ci13H17NOs3 235.12

Quinolinone Degradant Pattern

7-Hydroxy- Cleavage Base Fragment
o CoHsNO:2 163.06

Quinolinone Product Core

Mass Spectrometry Fragmentation Profile
MS1: The Isotopic Fingerprint

In ESI+ mode, the protonated molecular ion

is observed. The presence of bromine (

and

) creates a definitive spectral signature that validates the presence of the alkyl halide tail.[2]
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o Observation: Two peaks of nearly equal intensity separated by 2 Da.[3]
e m/z Values: 298.0 (

) and 300.0 (

).

» Diagnostic Value: If this 1:1 ratio is absent (e.g., a single peak at 236 or a 3:1 pattern at
254/256), the sample is the hydroxy metabolite or chloro-impurity, respectively.

MS2: Fragmentation Pathways (ESI-CID)

Upon collision-induced dissociation (CID), the energy is dissipated primarily through the
cleavage of the ether linkage or the loss of the halogen.

Primary Pathway: Ether Cleavage (Diagnhostic)

The most abundant product ion arises from the cleavage of the

bond. The charge is retained on the nitrogen-containing quinolinone ring due to the basicity of
the amide/aniline-like system.

Precursor: m/z 298.0 / 300.0

Transition: Heterolytic cleavage of the ether oxygen-carbon bond.

Product lon:m/z 164.1 (Protonated 7-hydroxy-3,4-dihydroquinolin-2(1H)-one).

Neutral Loss: Bromobutene or Bromobutane radical (134 Da).

Secondary Pathway: Hydrogen Halide Loss

A less intense but confirmatory pathway involves the elimination of HBr, often followed by
cyclization of the butoxy chain.

e Precursor: m/z 298.0 / 300.0

o Transition: Neutral loss of HBr (80/82 Da).
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e Product lon:m/z 218.1 (Likely a dihydrofuro-quinolinone derivative formed by internal
cyclization).

Mechanistic Visualization

The following diagram illustrates the fragmentation logic, distinguishing the target intermediate
from its impurities.

Target: Bromobutoxy Quinolinone Impurity: Chlorobutoxy Analog Degradant: Hydroxybutoxy Analog
[M+H]+ m/z 298 / 300 [M+H]+ m/z 254 / 256 [M+H]+ m/z 236
(2:1 Isotope Ratio) (3:1 Isotope Ratio) (No Isotope Pattern)

[

]
ILoss of HBr
|(-80/82 Da)

Ether Cleavage Ether Cleavage Ether Cleavage
(Neutral Loss: C4H8Br) |(Neutral Loss: C4H8CI) (Neutral Loss: C4H90)

Cyclized Fragment Core Fragment lon
Loss of HBr 7-hydroxy-3,4-dihydroquinolinone
[M+H]+ m/z 218 [M+H]+ m/z 164

Click to download full resolution via product page

Caption: Comparative fragmentation pathways showing the convergence of all analogs to the
common quinolinone core (m/z 164), highlighting the precursor mass as the primary
discriminator.

Experimental Protocol: Validated LC-MS/MS
Workflow

To replicate these results for Quality Control (QC) or impurity profiling, use the following self-
validating protocol.

Sample Preparation

¢ Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) with 0.1% Formic
Acid.[4]

+ Rationale: Acidification ensures pre-formation of the

ion, maximizing sensitivity in ESI+.
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LC Conditions (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 um).
» Mobile Phase A: Water + 0.1% Formic Acid.[4]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes.

o Elution Order: Hydroxy-analog (Polar, Early)

Chloro-analog

Bromo-analog (Non-polar, Late).

MS Parameters (Triple Quadrupole | Q-TOF)

e Source: Electrospray lonization (ESI), Positive Mode.[4]
o Capillary Voltage: 3500 V.
» Collision Energy (CE):
o Screening: Ramp 10-40 eV.
o Targeted: 25 eV (Optimal for ether cleavage to m/z 164).
e Scan Mode:
o Full Scan (MS1): 100-500 m/z (To verify isotope patterns).

o Product lon Scan (MS2): Precursor 298.0 (Set isolation width to 1.0 Da to isolate

Decision Matrix for Impurity Identification

Use this logic gate to interpret your spectral data:
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Observation (MS2 Base

Observation (MS1) Conclusion
Peak)
Confirmed: Bromobutoxy
Doublet 298/300 (1:1) 164 o
Quinolinone
Impurity: Chlorobutoxy
Doublet 254/256 (3:1) 164 o
Quinolinone
Degradant: Hydroxybutox
Singlet 236 164 g ) Y Y Y
Quinolinone
) Product: Aripiprazole (Coupled
Singlet 448 285

Product)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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